Chemical structure and properties of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid
Chemical structure and properties of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid
Executive Summary
This technical guide provides an in-depth analysis of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a trifunctional pyridine scaffold, this compound offers orthogonal reactivity profiles: a carboxylic acid for solubility or amide coupling, a C6-chlorine atom for cross-coupling reactions, and a C2-pyrrolidine ring that modulates lipophilicity and steric bulk.
This document is designed for medicinal chemists and process engineers, focusing on the structural rationale, regioselective synthesis, and downstream applications of this scaffold in drug discovery.
Chemical Identity & Properties
Nomenclature & Identifiers[1]
| Property | Detail |
| IUPAC Name | 6-Chloro-2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid |
| CAS Number | 1340192-88-2 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| SMILES | OC(=O)C1=CC(Cl)=NC(N2CCCC2)=C1 |
Physicochemical Profile[2]
| Parameter | Value (Experimental/Predicted) | Relevance |
| Appearance | Off-white to pale yellow solid | Purity indicator during isolation. |
| Melting Point | 198–205 °C (Decomposes) | High melting point indicates strong intermolecular H-bonding (dimerization of carboxylic acids). |
| pKa (Acid) | ~3.5 (Predicted) | The electron-withdrawing chlorine increases acidity relative to nicotinic acid (pKa 4.75). |
| logP | ~2.1 | Moderate lipophilicity; the pyrrolidine ring balances the polarity of the carboxylic acid. |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (Hexane) and water at neutral pH. |
Structural Analysis & Electronic Properties
The utility of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid lies in the electronic interplay between its three substituents on the pyridine ring.
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C2-Pyrrolidine (Electron Donor): The nitrogen lone pair participates in resonance with the pyridine ring. However, steric hindrance forces the pyrrolidine ring to twist slightly out of planarity, modulating the donation strength. This group effectively "protects" the C2 position from further nucleophilic attack.
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C6-Chlorine (Electron Withdrawing/Leaving Group): Positioned para to the carboxylic acid, this chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-couplings (Suzuki, Buchwald), though it is less reactive than the C2-chlorine in the precursor due to the electron donation from the C2-pyrrolidine.
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C3-Carboxylic Acid (Electron Withdrawing): This group exerts a strong inductive (-I) and mesomeric (-M) effect. Crucially, during synthesis, it directs incoming nucleophiles to the C2 position via stabilization of the Meisenheimer intermediate.
Synthesis & Manufacturing
Retrosynthetic Analysis
The most robust route to this scaffold is the regioselective SNAr of 2,6-dichloronicotinic acid with pyrrolidine. The challenge lies in ensuring exclusive substitution at the C2 position over the C6 position.
Regioselectivity Mechanism
Why does pyrrolidine attack C2?
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Electronic Effect: The C3-carboxylic acid is an electron-withdrawing group (EWG). It makes the adjacent C2 position more electrophilic (more positive partial charge) than the C6 position.
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H-Bonding: In aprotic solvents, the carboxylic acid proton can H-bond with the incoming amine or the transition state, guiding the nucleophile to the proximal C2 position.
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Sterics: While C2 is more sterically crowded than C6, the electronic activation by the -COOH group dominates under mild conditions.
Experimental Protocol (Self-Validating)
Reagents:
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2,6-Dichloronicotinic acid (1.0 eq)
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Pyrrolidine (2.1 eq)
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Triethylamine (TEA) (1.5 eq) or K₂CO₃ (2.0 eq)
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Solvent: Acetonitrile (MeCN) or DMF
Procedure:
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Dissolution: Dissolve 2,6-dichloronicotinic acid in MeCN (10 mL/g) at 0°C.
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Addition: Add TEA followed by the slow, dropwise addition of pyrrolidine. Note: Exothermic reaction. Control temp < 10°C to maximize regioselectivity.
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Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.
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Checkpoint: Disappearance of starting material. If C6-isomer forms (minor), it usually runs faster on TLC.
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Workup: Concentrate the solvent. Dilute with water and adjust pH to ~3-4 with 1M HCl. The product will precipitate.
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Purification: Filter the solid, wash with cold water, and dry. Recrystallization from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway favoring C2 substitution driven by the ortho-directing carboxylic acid group.
Reactivity & Derivatization[3][4][5]
This molecule is a versatile "bifunctional handle" for medicinal chemistry.
C6-Chlorine Functionalization
The remaining chlorine at C6 is deactivated relative to the starting material but remains viable for palladium-catalyzed cross-coupling.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to generate 6-aryl-2-pyrrolidinyl nicotinic acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: Na₂CO₃.
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Buchwald-Hartwig: Displacement with amines to form 2,6-diamino nicotinic acid derivatives.
C3-Carboxylic Acid Derivatization
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Amide Coupling: Reaction with primary/secondary amines using HATU/EDC to form nicotinamides. This is common in kinase inhibitor design to interact with the hinge region.
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Esterification: Conversion to methyl/ethyl esters for prodrug strategies or purification.
Reactivity Map
Figure 2: Orthogonal reactivity profile allowing sequential functionalization at C3 and C6.
Medicinal Chemistry Applications
Kinase Inhibition
The nicotinic acid core mimics the adenine ring of ATP. By converting the acid to an amide, the resulting structure can form hydrogen bonds with the hinge region of kinases. The pyrrolidine ring at C2 often occupies the solvent-exposed region or a hydrophobic pocket (e.g., ribose pocket), improving potency and selectivity.
GPCR Ligands
Derivatives of 6-chloronicotinic acid are explored as positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors (nAChRs). The pyrrolidine ring provides a specific steric bulk that can enhance receptor subtype selectivity (e.g., α4β2 vs α7).
Solubility Modulation
The pyrrolidine nitrogen, while involved in resonance, still contributes to the overall polarity and solubility profile. Unlike a phenyl ring, the pyrrolidine offers sp3 character (Fsp3), which is increasingly valued in drug design to improve solubility and reduce "flatness" of molecules.
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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GHS Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
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Storage: Store in a cool, dry place (2–8°C recommended for long term) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
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ChemicalBook. (2023). 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid Product Properties. Retrieved from
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Sigma-Aldrich. (2023). 6-(2-(Pyrrolidin-1-yl)ethyl)nicotinic acid (Analogous Structure Data). Retrieved from
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from
- Schlosser, M., et al. (2005). Regioselectivity of nucleophilic substitutions on 2,6-dichloropyridines. Journal of Organic Chemistry. (General mechanistic grounding for Section 4.2).
- Vertex AI Search. (2023). Consolidated search results for CAS 1340192-88-2 and 2,6-dichloronicotinic acid reactivity.
